The synthesis of emimycin typically involves several key steps:
For instance, one method described involves using a direct metalation approach that enables the selective formation of C-nucleosides from pyrazine precursors. This method emphasizes regioselectivity, allowing for the incorporation of various substituents at defined positions on the pyrazine ring .
Emimycin's molecular structure can be characterized by its unique arrangement of atoms that includes a pyrazine backbone and various substituents that confer its biological activity.
Computational studies using density functional theory have been employed to analyze the electronic properties of emimycin, including calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into its reactivity and interaction potential with biological receptors .
Emimycin undergoes several chemical reactions that are critical for its biological activity:
Research has shown that emimycin acts as a substrate for specific enzymes in Toxoplasma gondii, where it is converted into riboside derivatives that inhibit RNA synthesis effectively .
The mechanism by which emimycin exerts its effects primarily involves inhibition of nucleic acid synthesis in target organisms:
This mechanism highlights emimycin's potential as a therapeutic agent against infections caused by protozoan parasites.
Emimycin exhibits several notable physical and chemical properties:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to assess purity and confirm identity during synthesis .
Emimycin has several applications in scientific research:
Emimycin was first isolated in the mid-20th century from Streptomyces sp. 2020-I and later from Bacillus megaterium. Its discovery emerged during systematic screenings of soil-derived actinomycetes for novel antibiotic substances [1] [9]. The compound was assigned the CAS Registry Number 3735-46-4 and the chemical name 1,2-dihydro-2-oxopyrazine 4-oxide, though it is also documented as 3-hydroxypyrazine-1-oxide in chemical databases [8]. Early studies identified its broad-spectrum activity against Gram-positive and Gram-negative bacteria, positioning it as a candidate for antimicrobial development [1] [3].
Emimycin belongs to the pyrazine N-oxide family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms and an oxygen moiety. Its molecular formula is C₄H₄N₂O₂ (molecular weight: 112.09 g/mol), featuring a planar structure with tautomeric properties that allow resonance stabilization [1] [8]. The compound shares structural homology with pyrimidine nucleobases like uracil, enabling it to mimic endogenous nucleosides and interfere with nucleic acid metabolism [3]. Key structural analogs include:
Table 1: Key Chemical Properties of Emimycin
Property | Value |
---|---|
Molecular Formula | C₄H₄N₂O₂ |
CAS Registry Number | 3735-46-4 |
Molecular Weight | 112.09 g/mol |
SMILES Notation | O=C1C=N+C=CN1 |
Structure Class | Pyrazine N-oxide |
Emimycin’s dual activity against bacteria and viruses distinguishes it from conventional nucleoside analogs. Its initial characterization revealed inhibitory effects on Escherichia coli and Streptococcus faecium, with EC₅₀ values of 10 μM and 8 μM, respectively [1] [3]. Subsequent research highlighted its role as a precursor to bioactive nucleoside derivatives, particularly against herpesviruses, making it a template for synthetic optimization in antiviral drug design [3] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: